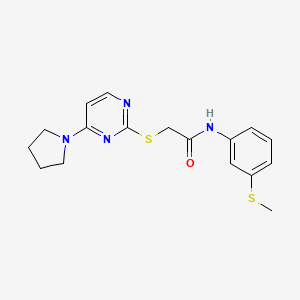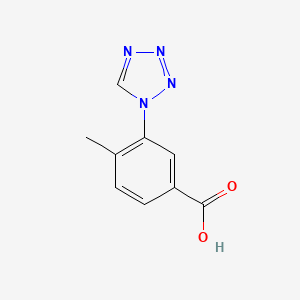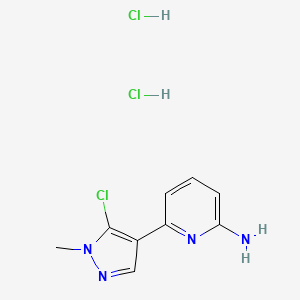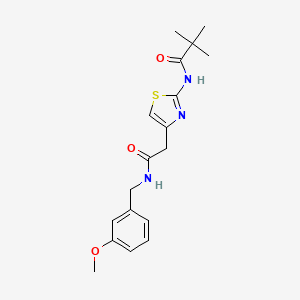
N-(3-(methylthio)phenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(methylthio)phenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic compound with intriguing chemical properties Due to its unique structure, it has piqued the interest of researchers across various fields
Méthodes De Préparation
Synthetic routes to N-(3-(methylthio)phenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involve multi-step reactions:
Synthesis of 3-(methylthio)phenylamine: This intermediate is obtained by the reaction of 3-bromothioanisole with ammonia.
Formation of pyrimidine derivative: The pyrimidinyl moiety is introduced through nucleophilic substitution reactions.
Thioacetamide linkage: The final step involves coupling the 3-(methylthio)phenylamine and pyrimidine derivative through a thioacetamide linker under controlled conditions, often involving the use of coupling agents like EDCI.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions:
Oxidation: The sulfur atoms in the structure can be oxidized to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Selective reduction of the pyrimidinyl moiety can be achieved using hydrogenation over palladium catalysts.
Substitution: Halogenation or alkylation can be performed on the aromatic ring in the presence of appropriate halogenating or alkylating agents, respectively. The major products formed depend on the specific conditions and reagents used in the reactions.
Applications De Recherche Scientifique
N-(3-(methylthio)phenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide finds applications in:
Chemistry: It serves as a versatile building block in the synthesis of more complex molecules.
Biology: Its ability to modulate specific biochemical pathways makes it valuable in studying cellular processes.
Medicine: Preliminary studies suggest potential therapeutic effects, possibly in the treatment of certain cancers or neurological conditions.
Industry: Used as a precursor in the production of advanced materials with unique properties.
Mécanisme D'action
The exact mechanism of action of N-(3-(methylthio)phenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is complex:
It likely interacts with multiple molecular targets, including enzymes and receptors involved in key cellular pathways.
This interaction may inhibit or activate specific enzymes, leading to alterations in signal transduction pathways, cellular growth, or metabolic processes.
Comparaison Avec Des Composés Similaires
N-(3-(methylthio)phenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is unique due to the presence of both a thioacetamide and pyrimidinyl moiety. Similar compounds include:
N-(3-(methylthio)phenyl)-2-((4-(morpholin-4-yl)pyrimidin-2-yl)thio)acetamide: Substitution with morpholine alters its chemical reactivity and potential biological activity.
N-(3-(methylthio)phenyl)-2-((4-(dimethylamino)pyrimidin-2-yl)thio)acetamide: The dimethylamino group introduces further electron-donating properties, impacting its reactivity profile.
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS2/c1-23-14-6-4-5-13(11-14)19-16(22)12-24-17-18-8-7-15(20-17)21-9-2-3-10-21/h4-8,11H,2-3,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIJYSVNVMZWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)


![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)


![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2817474.png)
![2-(2,5-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2817476.png)


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)

![2-(4-Chlorophenoxy)-1-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one](/img/structure/B2817481.png)
